6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a chemical compound with the CAS Number: 123531-54-4 . It has a molecular weight of 178.58 and is a solid in physical form . It is a white solid .
Synthesis Analysis
A common method to synthesize 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves the reaction of 1,2-dichloroethane with isocyanate to obtain a pyridazine intermediate. The chlorine atom is then introduced through a substitution reaction, and finally, the nitrile group is introduced through a cyanation reaction . Another method involves the reaction of N, N-dimethylformamide dimethyl acetal with 3-amino-6-chloropyridazine .Molecular Structure Analysis
The InChI Code of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is 1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H . The InChI key is FIXCBXPQEPYTNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a white solid with a melting point of 135-137°C . It is soluble in common organic solvents .Aplicaciones Científicas De Investigación
Akkaoui et al. (2010) explored its direct intermolecular C-H arylation, achieving various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. This method was applied to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines via microwave-assisted Suzuki cross-coupling/palladium-catalysed arylation processes (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).
Ishimoto et al. (2013) conducted a convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with VEGFR-2 kinase inhibitory activity. This process used 6-chloroimidazo[1,2-b]pyridazine in a final SNAr reaction with phenols, demonstrating its potential in developing kinase inhibitors (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013).
Fabio, LanzilottiAnthony, and Lang (1978) synthesized an antiparasitic agent labeled with carbon-14 and deuterium from 6-chloro-3-nitroimidazo-[1,2-b]pyridazine. This was significant for absorption and metabolism studies (Fabio, LanzilottiAnthony, & Lang, 1978).
Kovać et al. (1980) investigated the electronic structure and lone pair interactions of 6-chloroimidazo[1,2-b]pyridazine through photoelectron spectroscopy, contributing to the understanding of its electronic properties (Kovać, Klasinc, Stanovnik, & Tišler, 1980).
Barlin, Davies, and Harrison (1997) examined the interaction of various imidazo[1,2-b]pyridazines, including 6-chloro variants, with central and mitochondrial benzodiazepine receptors. One compound showed selectivity for mitochondrial receptors, indicating potential for neurological research (Barlin, Davies, & Harrison, 1997).
Galtier et al. (2003) synthesized 3-aralkylthiomethylimidazo[1,2-b]pyridazines, including 6-chloro variants, and evaluated their antiviral activities against HIV, human cytomegalovirus, and varicella-zoster virus. Some compounds emerged as potent inhibitors, suggesting their potential as antiviral agents (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).
Safety And Hazards
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXCBXPQEPYTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717159 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
CAS RN |
123531-54-4 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.